molecular formula C9H11N5 B15224866 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15224866
M. Wt: 189.22 g/mol
InChI Key: FHBAWMZDGYKJCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrazines .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 4-Oxo-pyridazinone derivatives of triazolopyrazine

Uniqueness

3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its unique pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent and selective compound compared to its analogs .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C9H11N5/c1-2-7(11-3-1)9-13-12-8-6-10-4-5-14(8)9/h4-7,11H,1-3H2

InChI Key

FHBAWMZDGYKJCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NN=C3N2C=CN=C3

Origin of Product

United States

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